4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether
Description
This compound is a benzyl ether derivative characterized by a trifluoromethylphenyl group, a nitro substituent at the 3-position, and a (4-methylphenyl)sulfanyl group at the 4-position of the benzyl ring.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3S/c1-14-5-8-18(9-6-14)29-20-10-7-15(11-19(20)25(26)27)13-28-17-4-2-3-16(12-17)21(22,23)24/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCUNBGZOYQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether , also known as MFCD01569204 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C22H17F3N2O4S
- Molecular Weight : 462.45 g/mol
- CAS Number : 320424-09-7
- Purity : >90%
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties. A study conducted on various derivatives showed that compounds with similar structural features demonstrated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL , indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL against both pathogens .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
Anticancer Activity
The anticancer potential of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether has been evaluated against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, the compound exhibited IC50 values that were competitive with established chemotherapeutic agents like Doxorubicin.
- IC50 Values :
- PACA2: 22.4 μM (better than Doxorubicin's 52.1 μM )
- HCT116: 17.8 μM
- HePG2: 12.4 μM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the down-regulation of critical genes such as PALB2, BRCA1, and TP53, which are associated with tumor growth and survival .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of this compound with biological targets. For instance, its affinity for bacterial enoyl reductase and human Son of sevenless homolog 1 (SOS1) suggests a dual mechanism of action—antibacterial and anticancer—making it a candidate for further development in drug discovery .
Case Studies
-
Study on Antibacterial Properties :
- A series of aryl-urea derivatives were synthesized, where the presence of trifluoromethyl and sulfonyl groups significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of these functional groups in increasing the efficacy of similar compounds .
-
Anticancer Evaluation :
- In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability across several cancer types, supporting its potential as an anticancer agent. The results showed significant apoptosis in treated cells compared to controls, indicating a promising therapeutic index .
Comparison with Similar Compounds
6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether
- Structural Similarities : Shares the (4-methylphenyl)sulfanyl and trifluoromethylphenyl groups .
- Key Differences : The core structure is a pyrimidine ring instead of a benzyl system. The nitro group is absent.
- However, the absence of the nitro group reduces electron-withdrawing effects, likely altering reactivity in substitution reactions .
4-Trifluoromethylphenyl Benzyl Ether
- Structural Similarities : Contains a benzyl ether and trifluoromethylphenyl group .
- Key Differences : Lacks the nitro and sulfanyl substituents.
- Implications: The simpler structure lacks the steric and electronic effects of the nitro and sulfanyl groups, resulting in higher solubility in nonpolar solvents. Its synthesis via sodium benzylate reflux (as described in ) suggests the target compound may require additional protective strategies for nitro group stability during synthesis .
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile
4-Ethoxymethylphenyl-4'-hydroxybenzyl Ether (from Gastrodia elata)
- Structural Similarities : Benzyl ether backbone with aromatic substituents .
- Key Differences : Contains hydroxyl and ethoxymethyl groups instead of nitro, sulfanyl, and trifluoromethyl groups.
- Implications : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in aqueous media. However, the absence of strong electron-withdrawing groups reduces electrophilic reactivity, limiting utility in reactions requiring activated aromatic systems .
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Structural Similarities : Contains a nitro group and sulfanyl linkage .
- Key Differences : Triazole core replaces the benzyl system; includes an ester and fluorophenyl group.
- Implications : The triazole ring may confer metabolic stability in biological environments, while the ester group introduces hydrolytic susceptibility. The fluorophenyl group’s electronegativity differs from the trifluoromethylphenyl group’s steric bulk .
Data Table: Key Structural and Functional Comparisons
*Estimated based on analogous compounds in and .
Research Findings and Implications
- Electron-Withdrawing Effects : The nitro and trifluoromethyl groups in the target compound create a highly electron-deficient aromatic system, favoring electrophilic substitution at specific positions. This contrasts with hydroxyl-containing analogs, which are more electron-rich .
- Synthetic Challenges: Introducing multiple electron-withdrawing groups requires careful optimization to avoid side reactions, as seen in the hydrogenolysis step for trifluoromethylphenols in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
